molecular formula C9H11N3O3 B5783936 [(3-Methoxybenzoyl)amino]urea

[(3-Methoxybenzoyl)amino]urea

Cat. No.: B5783936
M. Wt: 209.20 g/mol
InChI Key: JQUQBNVWURIQKK-UHFFFAOYSA-N
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Description

Product Overview: [(3-Methoxybenzoyl)amino]urea is a synthetic organic compound with the CAS registry number 415701-80-3 and a molecular formula of C9H11N3O3 . This chemical features a urea functional group, a cornerstone in organic and medicinal chemistry, linked to a 3-methoxybenzoyl moiety . It is supplied as a high-purity solid for research applications. Chemical Insights and Research Value: The core structure of this molecule combines two privileged pharmacophores. The urea group (H₂N–C(=O)–NH₂) is a key building block known for its hydrogen-bonding capability, influencing molecular recognition and solid-state crystal structures . The 3-methoxybenzoyl group is a common aromatic scaffold that can impart specific electronic and steric properties. The integration of these features makes this compound a compound of interest in various exploratory research fields. Potential applications include its use as a key intermediate or building block in organic synthesis, particularly in the development of more complex molecules like heterocycles or polymers. It may also serve as a model compound in materials science for studying hydrogen-bonded networks or in chemical biology for investigating enzyme inhibition mechanisms related to urea-based compounds. Handling and Compliance: This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and employ appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3-methoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(5-7)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUQBNVWURIQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 Methoxybenzoyl Amino Urea

Direct Synthesis Strategies

Direct synthesis strategies for [(3-Methoxybenzoyl)amino]urea focus on creating the target molecule in a minimal number of steps, often through condensation, acylation, or isocyanate-mediated reactions.

Condensation Reactions with Urea (B33335) or its Derivatives

Condensation reactions represent a fundamental approach to the synthesis of this compound. This strategy typically involves the reaction of a 3-methoxybenzoyl derivative with urea or a related compound. A common method is the acylation of urea with 3-methoxybenzoyl chloride. This reaction is an example of a broader class of reactions where an acyl chloride reacts with a primary amine group of urea. uad.ac.id

The reaction between 3-methoxybenzoyl chloride and urea results in the formation of this compound and hydrochloric acid as a byproduct. To drive the reaction to completion and neutralize the acid formed, a base or a suitable solvent that can act as an acid scavenger is often employed. The general mechanism involves the nucleophilic attack of the nitrogen atom of urea on the electrophilic carbonyl carbon of the 3-methoxybenzoyl chloride, followed by the elimination of a chloride ion.

These condensation reactions can be influenced by various factors, including the reactivity of the starting materials and the reaction conditions. For instance, the synthesis of related benzoylureas has been achieved through the acylation of urea with benzoyl chloride, highlighting the general applicability of this method. uad.ac.id

Acylation Reactions Utilizing 3-Methoxybenzoic Acid Derivatives

Acylation reactions are a cornerstone in the synthesis of this compound, where an activated form of 3-methoxybenzoic acid is used to introduce the 3-methoxybenzoyl group onto the urea molecule. The most common acylating agent for this purpose is 3-methoxybenzoyl chloride. The high reactivity of the acid chloride facilitates the reaction with the relatively weak nucleophile, urea.

The general scheme for this acylation is as follows:

CH₃O-C₆H₄-COCl + H₂N-CO-NH₂ → CH₃O-C₆H₄-CO-NH-CO-NH₂ + HCl

This reaction is typically carried out in an inert solvent to facilitate the mixing of reactants and control the reaction temperature. The choice of solvent can significantly impact the yield and purity of the product. The synthesis of analogous compounds, such as 4-chlorobenzoylthiourea, has been successfully achieved by the acylation of thiourea (B124793) with 4-chlorobenzoyl chloride, demonstrating the robustness of this synthetic approach. uad.ac.id

In some cases, other derivatives of 3-methoxybenzoic acid, such as its anhydride, could also be employed as acylating agents. However, the acid chloride is generally preferred due to its higher reactivity and commercial availability.

Isocyanate-Mediated Routes and Related Mechanisms

An alternative and often efficient route to this compound involves the use of a 3-methoxybenzoyl isocyanate intermediate. Isocyanates are highly reactive electrophiles that readily react with nucleophiles like ammonia (B1221849) or amines to form urea derivatives. semanticscholar.orgpoliuretanos.net

The synthesis can proceed in a two-step sequence. First, 3-methoxybenzoyl chloride is reacted with a source of cyanate (B1221674), such as sodium or potassium cyanate, to form 3-methoxybenzoyl isocyanate. This intermediate is typically not isolated due to its high reactivity.

CH₃O-C₆H₄-COCl + NaOCN → CH₃O-C₆H₄-CONCO + NaCl

In the second step, the in situ generated 3-methoxybenzoyl isocyanate reacts with ammonia to yield the final product, this compound.

CH₃O-C₆H₄-CONCO + NH₃ → CH₃O-C₆H₄-CO-NH-CO-NH₂

Optimized Reaction Conditions and Parameters

The success of the synthesis of this compound is not only dependent on the chosen synthetic route but also on the careful optimization of reaction conditions. Key parameters such as solvent selection and the use of catalysts play a crucial role in maximizing the yield and purity of the final product.

Solvent Selection and Effects

The choice of solvent is a critical parameter in the synthesis of this compound, as it can influence reaction rates, yields, and the ease of product isolation. The ideal solvent should be inert to the reactants and products, provide good solubility for the starting materials, and facilitate the desired reaction pathway.

For condensation and acylation reactions involving 3-methoxybenzoyl chloride and urea, a variety of solvents have been explored. Anhydrous acetone (B3395972) is a commonly used solvent for the synthesis of related acylthioureas. researchgate.net In this medium, the reaction between an acyl chloride and potassium thiocyanate (B1210189) proceeds smoothly to form an acyl isothiocyanate, which then reacts with an amine. researchgate.net Similarly, for the synthesis of this compound, a non-polar aprotic solvent like dioxane or a polar aprotic solvent like acetonitrile (B52724) could be employed to facilitate the reaction between 3-methoxybenzoyl chloride and urea.

In some synthetic procedures, particularly those involving isocyanate intermediates, the reaction can be carried out in a solvent that also acts as a reactant or a catalyst. For instance, deep eutectic solvents (DESs) like a mixture of choline (B1196258) chloride and urea have been used as a "non-innocent" reaction medium in the synthesis of other heterocyclic compounds, demonstrating the potential for unconventional solvent systems to influence reaction outcomes. researchgate.net

The following table summarizes the solvents used in related syntheses and their potential applicability to the synthesis of this compound.

Solvent SystemReactantsPotential Role in this compound Synthesis
Acetone4-Methylbenzoyl chloride, Potassium thiocyanate, 3-MethoxyanilineA suitable medium for the formation of the acyl isothiocyanate intermediate, which is analogous to the acyl isocyanate intermediate. researchgate.net
Choline Chloride/UreaPhenacyl azidesCan act as both a solvent and a reactant/catalyst, potentially influencing the reaction pathway. researchgate.net

Catalyst Systems and Their Role

In the context of condensation and acylation reactions, a base is often added to neutralize the acidic byproduct (e.g., HCl), which can also be considered a type of catalyst as it drives the equilibrium towards the product side. Pyridine (B92270) is a common choice for this purpose as it is a weak base and can also serve as a solvent.

For reactions involving less reactive starting materials, a more active catalyst might be required. In the broader field of organic synthesis, various catalysts have been developed for the formation of amide and urea bonds. For instance, in the synthesis of other nitrogen-containing compounds, catalysts like NiCl₂·6H₂O, CuCl₂·2H₂O, and SmCl₃·6H₂O have been used to facilitate aminomethylation reactions with urea or thiourea. sciforum.net While not directly applied to the synthesis of this compound in the reviewed literature, these examples suggest that metal-based catalysts could potentially play a role in optimizing the synthesis.

The table below outlines some catalyst systems used in related reactions and their potential functions.

CatalystReaction TypePotential Role in this compound Synthesis
PyridineAcylationActs as a base to neutralize HCl, driving the reaction forward. Can also serve as a solvent.
NiCl₂·6H₂O, CuCl₂·2H₂O, SmCl₃·6H₂OAminomethylation with urea/thioureaCould potentially catalyze the condensation reaction between 3-methoxybenzoic acid derivatives and urea. sciforum.net

The selection of an appropriate catalyst system depends on the specific synthetic route and the reactivity of the substrates. For the direct acylation of urea with 3-methoxybenzoyl chloride, the reaction is often facile enough not to require a specific catalyst beyond a base to scavenge the acid produced.

Temperature, Pressure, and Reaction Time Optimization

The efficiency and outcome of the synthesis of urea derivatives are highly dependent on the precise control of reaction parameters such as temperature, pressure, and duration. While specific kinetic data for this compound is not extensively published, general principles from urea and benzoylurea (B1208200) synthesis provide a framework for optimization.

Temperature: The synthesis of urea compounds often involves a delicate temperature balance. For instance, the industrial production of urea from ammonia and carbon dioxide occurs at high temperatures, typically between 150°C and 210°C, to drive the dehydration of the intermediate ammonium (B1175870) carbamate (B1207046). wikipedia.orgresearchgate.net However, for the laboratory-scale synthesis of more complex derivatives like this compound, which may involve coupling a benzoyl isocyanate with an amine or ammonia source, temperatures are often kept moderate. Reactions involving isocyanates are typically exothermic and can be run at room temperature or with slight cooling to control the reaction rate and minimize side-product formation. mdpi.com For example, a study on the synthesis of related benzoylurea derivatives reported conducting the reaction at room temperature. mdpi.com Another study on urea synthesis from isocyanides noted that reactions were initially run at 30°C and could be increased to 50°C to improve yields for less reactive substrates. mdpi.com

Pressure: In large-scale industrial urea production, high pressures of 130 to 250 bar are essential to favor the equilibrium of carbamate formation. wikipedia.orgresearchgate.netgoogle.com For laboratory syntheses of this compound, the reactions are typically carried out at atmospheric pressure. The use of high pressure is generally not required for the common synthetic routes, such as the reaction of an acyl isocyanate with an amine, as these reactions tend to proceed irreversibly under standard conditions.

Reaction Time: The duration of the reaction is a critical parameter that is optimized to ensure complete conversion of the starting materials while avoiding the degradation of the product. Reaction times can vary significantly based on the reactivity of the precursors and the temperature. For example, the preparation of benzoylurea derivatives has been reported with reaction times ranging from a few hours to 12 hours. mdpi.commdpi.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Table 1: General Optimized Reaction Parameters for Benzoylurea Synthesis

Parameter General Range Remarks
Temperature Room Temperature to 65°C Higher temperatures may be needed for less reactive substrates but can increase side reactions. mdpi.commdpi.com
Pressure Atmospheric High pressure is typically not necessary for lab-scale synthesis of benzoylurea derivatives.
Reaction Time 30 min to 12 hours Dependent on substrate reactivity and reaction temperature; progress should be monitored. mdpi.commdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product purification, and a significant reduction in waste. Research has demonstrated the successful "flash" solvent-free synthesis of other nitrogen-containing heterocycles, like triazoles, by mixing neat reactants, which can yield highly pure products within minutes. nih.gov This approach could be explored for the synthesis of this compound, potentially by reacting 3-methoxybenzoyl isocyanate directly with a solid or liquid ammonia source under controlled temperature conditions. Another approach involves using bio-alternative solvents like Cyrene™, which has been shown to be effective in the synthesis of ureas from isocyanates and secondary amines, offering a more sustainable alternative to traditional solvents like DMF. rsc.org

Catalyst-Free Synthesis: While many chemical reactions require catalysts to proceed efficiently, developing catalyst-free pathways is highly desirable to avoid the costs and potential toxicity associated with catalysts. Some syntheses of related compounds, such as certain benzoylurea and triazole derivatives, have been achieved without the need for a catalyst. mdpi.comdoaj.orgsemanticscholar.org For instance, the reaction of an acyl isocyanate with an amine is often spontaneous and does not require catalytic activation. Water has also been employed as a sustainable medium for catalyst-free cycloaddition reactions, suggesting its potential as a green solvent for certain synthetic steps. doaj.org

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comlibretexts.orgnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.edu The synthesis of this compound via the reaction of 3-methoxybenzoyl isocyanate with ammonia is an example of a reaction with 100% theoretical atom economy, as all atoms from the reactants are incorporated into the final product.

Reaction: CH₃OC₆H₄CONCO + NH₃ → CH₃OC₆H₄CONHCONH₂

In contrast, methods involving leaving groups or protecting groups, such as the Gabriel synthesis, have inherently poor atom economy due to the generation of significant byproducts. libretexts.org

Reaction Mass Efficiency (RME): While atom economy is a theoretical measure, RME provides a more practical assessment of a reaction's greenness by considering the actual masses of all materials used, including solvents and reagents, relative to the mass of the product obtained. researchgate.net To improve the RME for the synthesis of this compound, it is important to use stoichiometric amounts of reactants where possible and to minimize the use of solvents and other auxiliary substances.

A significant advancement in green chemistry is the use of renewable feedstocks. Carbon dioxide (CO₂), a greenhouse gas, is an attractive C1 building block for chemical synthesis. quora.com In the context of urea synthesis, CO₂ is a primary reactant in the industrial Haber-Bosch process, where it reacts with synthetic ammonia. wikipedia.orgureaknowhow.com

Recent research focuses on more sustainable "green urea" production by utilizing CO₂ captured from industrial emissions or the atmosphere and combining it with "green ammonia" produced via water electrolysis powered by renewable energy. umich.edursc.org While the direct synthesis of a complex derivative like this compound from CO₂ is challenging, the foundational urea component can be derived from these greener pathways. researchgate.net Emerging technologies, such as the electrochemical co-reduction of nitrate (B79036) (NO₃⁻) and CO₂, aim to produce urea more directly and with a lower carbon footprint, potentially offering a future sustainable route to the precursors of this compound. umich.edu

Precursor Chemistry and Starting Material Reactivity

The successful synthesis of this compound is contingent on the efficient preparation and activation of its key building blocks, particularly the 3-methoxybenzoyl moiety.

The primary precursor for introducing the 3-methoxybenzoyl group is 3-methoxybenzoic acid. ontosight.ai This starting material can be synthesized through methods such as the methylation of 3-hydroxybenzoic acid. sciencemadness.org From 3-methoxybenzoic acid, several reactive intermediates can be prepared for subsequent coupling reactions.

Activation of 3-Methoxybenzoic Acid: A common strategy is to convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating 3-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com A patent describes the preparation of o-methoxybenzoyl chloride by reacting o-methoxybenzoic acid with a solution of solid phosgene (B1210022) in dichloroethane, a method that could be adapted for the meta-isomer. google.com

Formation of 3-Methoxybenzoyl Chloride: The resulting 3-methoxybenzoyl chloride is a versatile intermediate. chemicalbook.comchemdad.comsigmaaldrich.com It can be reacted with various nucleophiles to form amides, esters, and other derivatives. For the synthesis of this compound, the acyl chloride can be converted into 3-methoxybenzoyl isocyanate. This is often achieved by reacting the acyl chloride with a source of the cyanate ion.

Table 2: Key Precursors for this compound Synthesis

Precursor Preparation Method Role in Synthesis
3-Methoxybenzoic Acid Methylation of 3-hydroxybenzoic acid. sciencemadness.org Primary starting material for the 3-methoxybenzoyl group. ontosight.ai
3-Methoxybenzoyl Chloride Reaction of 3-methoxybenzoic acid with thionyl chloride or oxalyl chloride. google.com Activated intermediate for forming amides or isocyanates. chemicalbook.comchemdad.com
3-Methoxybenzoyl Isocyanate Reaction of 3-methoxybenzoyl chloride with a cyanate salt. Key electrophile that reacts with ammonia to form the target urea compound.
Ammonia/Semicarbazide (B1199961) Commercially available. Nucleophile that reacts with the benzoyl isocyanate to form the urea linkage. chemicalbook.com

An alternative pathway involves the Curtius rearrangement of 3-methoxybenzoyl azide (B81097), which can be generated from 3-methoxybenzoyl chloride and sodium azide. The azide rearranges upon heating to form the isocyanate, which can then be trapped with ammonia or an amine to yield the desired urea derivative.

Compound Names Mentioned

Reactivity of Urea and its Nitrogen Functionalities

Urea and its derivatives, such as semicarbazide (aminourea), are fundamental building blocks in the synthesis of this compound. The reactivity of these molecules is dominated by the nucleophilic character of their nitrogen atoms.

In the context of forming this compound, the direct precursor is often semicarbazide. Semicarbazide (H₂N-NH-C(=O)-NH₂) possesses three nitrogen atoms, each with a lone pair of electrons, but their nucleophilicity varies significantly. The two nitrogen atoms directly attached to the carbonyl group have their lone pairs delocalized through resonance with the electron-withdrawing carbonyl group. doubtnut.comsarthaks.comchegg.comquora.com This delocalization reduces their electron density and, consequently, their nucleophilicity.

In contrast, the terminal nitrogen atom of the hydrazine (B178648) moiety (-NH₂) is not involved in this resonance. quora.comaskfilo.com Its lone pair is more available for donation, making it the most nucleophilic site in the molecule. doubtnut.comaskfilo.com Furthermore, the presence of an adjacent nitrogen atom with a lone pair gives rise to the "alpha effect," where repulsion between the lone pairs on adjacent nitrogen atoms increases the energy of the highest occupied molecular orbital (HOMO), thereby enhancing the nucleophilicity of the terminal nitrogen. youtube.com

Therefore, in reactions with electrophiles, such as acyl chlorides, the terminal amino group of the hydrazine portion of semicarbazide is the primary site of attack. doubtnut.comquora.com

CompoundNitrogen AtomRelative NucleophilicityRationale
Urea Amide Nitrogens (-NH₂)LowLone pair delocalization into the carbonyl group.
Semicarbazide Amide Nitrogen (-C(=O)NH-)Very LowLone pair delocalized by resonance with the carbonyl group.
Hydrazine Nitrogen (-NH-)LowLone pair partially delocalized by the adjacent carbonyl group.
Terminal Hydrazine Nitrogen (-NH₂)HighLone pair is localized and experiences the alpha effect, increasing its reactivity. doubtnut.comaskfilo.comyoutube.com

Table 1: Relative Nucleophilicity of Nitrogen Atoms in Urea and Semicarbazide

Mechanistic Investigations of Formation Reactions

The formation of this compound can be achieved through two principal mechanistic pathways, each involving key reaction intermediates and steps.

Pathway A: Acylation of Semicarbazide with 3-Methoxybenzoyl Chloride

This is a direct and common method for forming the N-acyl semicarbazide structure. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction is initiated by the attack of the most nucleophilic nitrogen atom of semicarbazide (the terminal nitrogen of the hydrazine moiety) on the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. numberanalytics.com This step leads to the formation of a tetrahedral intermediate.

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.

Leaving Group Departure: This reformation of the double bond is accompanied by the elimination of the chloride ion, a good leaving group.

Deprotonation: A base, such as pyridine or excess semicarbazide, removes a proton from the newly acylated nitrogen, yielding the final product, this compound, and a salt (e.g., pyridinium (B92312) chloride).

Studies on the benzoylation of thiosemicarbazide, a closely related analogue, support this regioselectivity, where acylation occurs preferentially at the terminal nitrogen of the hydrazine group. researchgate.net

Pathway B: Reaction of 3-Methoxybenzoyl Isocyanate with Hydrazine

An alternative route involves the reaction of an isocyanate intermediate with hydrazine. This pathway is particularly relevant when starting from 3-methoxybenzoic acid.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic methods provide valuable insights into the electronic and vibrational states of a molecule, allowing for the confirmation of its constituent functional groups and their connectivity.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea, the protons of the N-H groups are typically observed as broad singlets at lower fields (higher ppm values) due to resonance and hydrogen bonding effects. For similar N-benzoyl-N'-arylthiourea derivatives, these peaks can appear in the range of δ 11.56–12.59 ppm. nih.gov The aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet at approximately δ 3.8-4.0 ppm.

For the target compound, [(3-Methoxybenzoyl)amino]urea, the ¹H NMR spectrum would be expected to show similar features for the 3-methoxybenzoyl moiety. The chemical shifts of the urea (B33335) N-H protons would also be in a similar downfield region, though the exact positions could vary slightly.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-benzoyl-N'-arylthiourea derivatives, the carbon of the thiocarbonyl group (C=S) is typically found at a high chemical shift, in the range of δ 179.06–182.27 ppm. nih.gov The carbonyl carbon (C=O) of the benzoyl group appears at a slightly lower chemical shift, generally between δ 169.75–170.61 ppm. nih.gov The carbon atoms of the aromatic rings and the methoxy group will have characteristic signals in the spectrum.

In the case of this compound, the most significant difference in the ¹³C NMR spectrum would be the chemical shift of the urea carbonyl carbon. It is expected to be in the typical range for urea derivatives, which is generally lower than that of the thiocarbonyl carbon in the thiourea (B124793) analogue.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea

AtomPredicted Chemical Shift (ppm)
C=S (Thiocarbonyl)179.0 - 182.3
C=O (Carbonyl)169.7 - 170.6
Aromatic Carbons100 - 160
Methoxy Carbon (-OCH₃)~55

Note: The data presented is based on ranges observed for similar benzoylthiourea (B1224501) derivatives. nih.govresearchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea, the IR spectrum would show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the benzoyl group is expected to be observed around 1660-1680 cm⁻¹. The C=S stretching vibration is generally found in the region of 1200-1300 cm⁻¹. Other significant bands would include those for the aromatic C-H and C=C bonds, as well as the C-O stretching of the methoxy group.

For this compound, the IR spectrum would be very similar, with the key difference being the position of the carbonyl stretching vibration of the urea group, which would likely overlap with the benzoyl carbonyl stretch, potentially leading to a broad or complex band in the 1650-1700 cm⁻¹ region. The C=S band would be absent.

Interactive Data Table: Typical IR Absorption Frequencies for Benzoylthiourea Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
C=OStretching1660 - 1680
C=SStretching1200 - 1300
Aromatic C=CStretching1450 - 1600
C-O (methoxy)Stretching1000 - 1300

Note: These are general ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding. researchgate.netnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

For N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide and thiourea bonds, leading to characteristic fragment ions.

For this compound, the molecular ion peak would be different, reflecting its different molecular formula. The fragmentation pattern would also be altered due to the presence of a urea linkage instead of a thiourea linkage, though cleavage around the carbonyl groups would still be expected.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light).

In N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea, the benzoyl and phenyl groups are the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or DMSO, would show absorption maxima corresponding to π → π* and n → π* electronic transitions within these aromatic systems. For a series of substituted benzoylthiourea derivatives, these transitions are often observed in the range of 200-400 nm. researchgate.net

The UV-Vis spectrum of this compound would be expected to be quite similar to its thiourea analogue, as the primary chromophores (the aromatic rings) are identical. Minor shifts in the absorption maxima may occur due to the electronic differences between the urea and thiourea moieties.

X-ray Crystallography and Solid-State Structure Determination

To perform X-ray diffraction analysis, a single crystal of high quality is required. For N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea, single crystals have been successfully grown by recrystallization from a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The quality of the crystal is assessed by its size, transparency, and the sharpness of the diffraction spots observed in the X-ray experiment.

For this compound, a similar approach of slow evaporation of a suitable solvent would be employed to obtain single crystals suitable for X-ray analysis.

The crystal structure of N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea reveals that the molecule adopts a trans-cis configuration with respect to the positions of the benzoyl and hydroxyphenyl groups relative to the thiocarbonyl (C=S) bond. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds.

For this compound, it is likely that a similar hydrogen bonding network would be observed in the solid state, playing a crucial role in its crystal packing. The bond lengths and angles around the urea core would differ from the thiourea analogue, with the C=O bond being shorter than the C=S bond, and the C-N bonds also being affected.

Interactive Data Table: Crystallographic Data for N-(3-methoxybenzoyl)-N'-(3-hydroxyphenyl)thiourea

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.209 (3)
b (Å)8.991 (2)
c (Å)15.710 (4)
β (°)110.19 (3)
Volume (ų)1299.2 (5)
Z4

Source: Abosadiya et al. (2019) researchgate.net

Conformational Analysis in Solution and Gas Phase

In the absence of a rigid crystal lattice, the conformational landscape of this compound becomes more dynamic.

In solution, particularly in non-polar solvents, this compound may adopt conformations stabilized by intramolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the N-H of the urea and the oxygen of the methoxy group, or the carbonyl oxygen of the benzoyl group, leading to a more folded conformation. nih.gov However, in many urea derivatives, intermolecular hydrogen bonding with the solvent or other solute molecules is often more favorable. uw.edu.pl The presence and strength of intramolecular hydrogen bonds can be studied using techniques like NMR and IR spectroscopy, by observing changes in chemical shifts or vibrational frequencies upon dilution or change of solvent. nih.gov

Rotation around the C(sp²)-N bonds in urea derivatives is known to have a significant energy barrier, typically around 10 kcal/mol, due to the partial double bond character arising from electron delocalization. researchgate.netrsc.org This restricted rotation can lead to the existence of distinct rotational isomers (rotamers) in solution, which may be observable on the NMR timescale. reddit.com The specific rotational barriers for this compound would be influenced by the steric and electronic effects of the 3-methoxybenzoyl substituent. The rotation of the phenyl group relative to the urea moiety would likely have a lower energy barrier. researchgate.net

The conformation of this compound is expected to be sensitive to the solvent environment. uw.edu.pl In polar, hydrogen-bonding solvents, the solute will form strong intermolecular hydrogen bonds with solvent molecules. This can disrupt any intramolecular hydrogen bonds and favor more extended, open conformations. uw.edu.pl The polarity of the solvent can also influence the delocalization of electrons in the urea and benzoyl moieties, which in turn can affect the rotational barriers and the preferred conformation. For instance, studies on tetramethylurea and urea have shown that solvent-induced changes in nitrogen shielding are attributable to solute-to-solvent and solvent-to-solute hydrogen bonding, as well as solvent polarity effects. uw.edu.pl

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule. For a compound like [(3-Methoxybenzoyl)amino]urea, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. iosrjournals.org Such studies are instrumental in elucidating the fundamental electronic and structural properties of the molecule.

An analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. iosrjournals.org A smaller HOMO-LUMO gap generally implies higher reactivity. For similar aromatic compounds, these calculations help to understand charge transfer interactions within the molecule. iosrjournals.org

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

Parameter Predicted Value (eV) Significance
HOMO Energy - Electron-donating ability
LUMO Energy - Electron-accepting ability
HOMO-LUMO Gap (ΔE) - Chemical reactivity and stability

Note: Specific values are not available in the literature and would require dedicated quantum chemical calculations.

Understanding the charge distribution is key to predicting how this compound will interact with other molecules. Mulliken atomic charge analysis can be used to calculate the partial charge on each atom. epstem.net Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential across the molecule's surface. epstem.net The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). This provides a visual guide to the molecule's reactive sites.

Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. iosrjournals.orgepstem.net Theoretical vibrational frequencies are often scaled to correct for anharmonicity and limitations in the computational method. iosrjournals.org The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. iosrjournals.org For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict 1H and 13C NMR chemical shifts. epstem.net

Table 2: Predicted vs. Experimental Spectroscopic Data Framework

Spectroscopic Data Theoretical Prediction Method Experimental Validation Purpose
FT-IR Frequencies DFT/B3LYP KBr pellet technique Structural confirmation, vibrational mode assignment
FT-Raman Frequencies DFT/B3LYP --- Complementary vibrational analysis
1H & 13C NMR Shifts GIAO Method Solution-state NMR Chemical environment of nuclei, structural elucidation

Note: This table illustrates the framework for comparison; no specific data for this compound is currently published.

To investigate potential synthetic routes or degradation pathways, quantum chemistry can be used to map out reaction energy profiles. nih.gov This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. chemrxiv.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. This type of analysis is computationally intensive but provides invaluable mechanistic insights. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

The biological activity and physical properties of a molecule like this compound are highly dependent on its three-dimensional shape or conformation. The presence of several single bonds in its structure allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. rsc.org Such studies can be performed in a vacuum to understand intrinsic properties or in explicit solvents (e.g., water) to simulate behavior in a more biologically relevant environment. The analysis of conformational dynamics in similar p-methoxybenzoyl derivatives has been performed using NMR techniques combined with shift reagents, revealing how different parts of the molecule orient themselves in space. rsc.org

Intermolecular Interaction Simulation (e.g., with non-biological surfaces/materials)

While specific simulation studies detailing the interaction of this compound with non-biological surfaces are not extensively available in current literature, its interaction profile can be inferred from the well-understood behaviors of its constituent functional groups: the urea (B33335) moiety and the methoxy-substituted benzoyl group.

The urea portion of the molecule is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows for strong, directional interactions with polar surfaces or materials that possess hydrogen-bonding capabilities, such as metal oxides, silica, or polymers with polar functional groups. The benzoyl group, containing an aromatic ring and a carbonyl group, can engage in multiple types of non-covalent interactions. The aromatic ring is capable of π-π stacking with graphitic surfaces or other aromatic materials. Furthermore, the electron-rich π-system can interact with electron-deficient sites on a material's surface.

Computational simulations, such as Density Functional Theory (DFT) or Molecular Dynamics (MD), would be instrumental in quantifying these interactions. Such studies could model the adsorption energy of this compound on various substrates, map the potential energy surface to identify stable binding configurations, and analyze the electronic structure to understand charge transfer phenomena at the molecule-surface interface.

Table 1: Potential Intermolecular Interactions of this compound with Surfaces

Molecular MoietyPotential Interaction TypeInteracting Surface Type
Urea (N-H)Hydrogen Bonding (Donor)Polar surfaces with H-bond acceptors (e.g., oxides)
Urea (C=O)Hydrogen Bonding (Acceptor)Polar surfaces with H-bond donors
Benzoyl (Aromatic Ring)π-π Stacking, van der WaalsAromatic/graphitic surfaces, nonpolar surfaces
Benzoyl (C=O)Dipole-Dipole, H-Bonding (Acceptor)Polar surfaces
Methoxy (B1213986) (O-CH₃)H-Bonding (Acceptor), van der WaalsPolar and nonpolar surfaces

Prediction of Structure-Reactivity Relationships

The chemical behavior of this compound is intrinsically linked to its molecular structure. Theoretical models can predict how modifications to this structure will impact its reactivity, guiding the synthesis of new derivatives with desired properties.

The reactivity of this compound is primarily governed by the interplay of the electrophilic carbonyl carbons and the nucleophilic nitrogen atoms, as well as the aromatic ring. The substituent on the phenyl ring plays a critical role in modulating this reactivity.

The methoxy group (-OCH₃) at the meta-position (position 3) of the benzoyl ring is a key modulator of reactivity. Its influence can be understood through two main electronic effects:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic ring. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. However, for a meta-substituent, this direct resonance donation does not extend to the benzoyl carbonyl group.

Inductive Effect: Oxygen is more electronegative than carbon, so the methoxy group exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond.

For a meta-substituent, the inductive effect often has a more pronounced influence on the reactivity of the attached carbonyl group than the resonance effect. Therefore, the 3-methoxy group will slightly increase the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoylurea (B1208200). The urea moiety's reactivity is also influenced, as electronic changes in the benzoyl group can be transmitted through the amide bond.

Structure-activity relationship (SAR) studies on related benzoylphenylurea (B10832687) compounds have consistently shown that substituents on the aromatic rings are crucial determinants of activity. nih.gov Changing the nature (electron-donating or -withdrawing) and position (ortho, meta, para) of substituents leads to significant variations in the biological and chemical properties of the molecule. nih.govresearchgate.net

Building on the understanding of structure-reactivity relationships, rational design principles can be established to systematically modify this compound for specific applications. The goal is to tune its electronic, steric, and lipophilic properties.

Substituent Modification on the Benzoyl Ring:

Position: Moving the methoxy group from the meta to the ortho or para position would have a significant impact. A para-methoxy group, for example, would exert a strong electron-donating resonance effect, which would decrease the electrophilicity of the adjacent carbonyl carbon, thereby reducing its reactivity toward nucleophiles.

Nature: Replacing the methoxy group with either stronger electron-donating groups (e.g., -NH₂, -OH) or electron-withdrawing groups (e.g., -NO₂, -CF₃) would provide a wide range of electronic properties. An electron-withdrawing group would increase the reactivity of the benzoyl carbonyl, while a stronger donating group would decrease it. This principle is fundamental in the design of benzoylurea derivatives for various uses. nih.gov

Modification of the Urea Moiety:

Alkylation or arylation of the terminal nitrogen atom (-NH₂) could be used to alter the compound's hydrogen-bonding capacity and lipophilicity. Introducing bulky groups could also provide steric shielding for certain parts of the molecule.

Bioisosteric Replacement:

A systematic approach, often involving the creation of a small library of analogues based on these principles, allows for the development of compounds with optimized properties. figshare.com Computational modeling can screen potential modifications in silico before undertaking synthetic efforts, saving time and resources.

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Chemical Reactivity and Transformations

Cyclization Reactions and Heterocyclic Ring Formation

The structural backbone of [(3-Methoxybenzoyl)amino]urea, which can be described as an acylsemicarbazide, is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of multiple nucleophilic nitrogen atoms and an electrophilic carbonyl carbon allows for intramolecular cyclization reactions, often promoted by acidic or basic conditions, to yield stable ring systems. A significant body of research exists on the cyclization of analogous N-acylureas and N-acylthiosemicarbazides, providing a strong basis for predicting the reactivity of this compound.

One of the most common transformations for acylsemicarbazides is their conversion into 1,2,4-triazole (B32235) derivatives. For instance, the cyclization of thiosemicarbazides, which are sulfur analogs of semicarbazides, into 1,2,4-triazole-3-thiones is a well-established synthetic route. farmaciajournal.com This type of reaction typically proceeds via intramolecular cyclization in the presence of a base, such as ammonia (B1221849), which facilitates the ring closure. farmaciajournal.com By analogy, this compound could undergo a similar cyclization under appropriate conditions to form a 3-hydroxy-1,2,4-triazole derivative.

The general reaction pathway for the cyclization of a related compound, 4-R-1-cyanoacetylthiosemicarbazide, is presented in the table below, illustrating a common method for forming 1,2,4-triazoles.

PrecursorReagentProductReference
4-R-1-cyanoacetylthiosemicarbazides20% Ammonia (reflux)5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones farmaciajournal.com
Amide hydrazonesDimethyl or diethyl ester (with pyridine (B92270) in toluene)2-aryl-3,5-disubstituted-1,2,4-triazole frontiersin.org

Furthermore, oxidative cyclization is another potential pathway for forming heterocyclic rings from acyl-substituted precursors. For example, N-acylhydrazones have been shown to undergo copper(II)-mediated oxidative cyclization to yield highly fluorescent 1,3,4-oxadiazoles. rsc.org While the urea (B33335) moiety in this compound presents a different reactive landscape, the potential for oxidative conditions to promote ring closure cannot be discounted.

Coordination Chemistry and Ligand Properties

The this compound molecule possesses several potential donor atoms—specifically the carbonyl oxygen atoms and the nitrogen atoms of the urea and amide groups—making it a candidate for acting as a ligand in coordination complexes with various metal ions. The field of coordination chemistry for urea and its derivatives is extensive, with the specific binding mode often depending on the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Based on studies of similar acylurea and acylthiosemicarbazide ligands, this compound can be expected to exhibit several binding modes. The most common mode of coordination for simple urea is through the carbonyl oxygen atom. However, the presence of the acyl group and additional nitrogen atoms in this compound introduces the possibility of chelation, where the ligand binds to the metal center through multiple donor atoms to form a stable ring structure.

For instance, related N,O-chelate ligands, such as N-benzoyl-N'-phenylbenzamidine, have been shown to coordinate with aluminum. nih.gov It is plausible that this compound could act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen of the benzoyl group and one of the adjacent nitrogen or oxygen atoms of the urea moiety. This would result in the formation of a stable five- or six-membered chelate ring.

The table below summarizes common coordination behaviors of ligands structurally related to this compound.

Ligand TypeCommon Donor AtomsResulting StructureReference
UreaCarbonyl OxygenMonodentate coordination chadsprep.com
Polydentate LigandsMultiple donor atoms (N, O)Chelate rings chadsprep.com
N-benzoyl-N'-phenylbenzamidineN,O-chelationBidentate coordination with Aluminum nih.gov
5-benzoylamido-1,3,4-thiadiazole-2-sulfonamide anionN,S or N,N chelationComplexes with various transition metals nih.gov

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) spectroscopy is a powerful tool for elucidating the binding mode of the ligand. A shift in the stretching frequency of the C=O bonds upon coordination to a metal ion can indicate which carbonyl group is involved in the bonding. For example, a shift to a lower wavenumber for the benzoyl C=O stretch would suggest its coordination to the metal center. Similarly, changes in the N-H stretching frequencies can provide evidence of nitrogen atom involvement in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also invaluable for the structural characterization of these metal complexes, providing detailed information about the connectivity and three-dimensional arrangement of the atoms. While specific complexes of this compound are not prominently featured in the literature, the general methods for synthesizing and characterizing complexes of related ligands are well-established. For example, complexes of 5-benzoylamino- and 5-(3-nitrobenzoyl-amino)-1,3,4-thiadiazole-2-sulfonamide with a range of transition metals have been synthesized and characterized using elemental analysis, IR, electronic, and EPR spectroscopy, as well as magnetic and conductimetric measurements. nih.gov

Photochemical Transformations and Stability

The photochemical behavior of this compound is influenced by the presence of the benzoyl chromophore, which can absorb ultraviolet (UV) light. Upon absorption of a photon, the molecule can be promoted to an excited state, from which it can undergo various photochemical reactions or dissipate the energy through non-reactive pathways.

The stability of this compound to light is a critical parameter, particularly for applications where it might be exposed to sunlight. The energy from UV radiation can potentially lead to the cleavage of bonds within the molecule, generating reactive intermediates such as radicals. For instance, strategies exist for the photochemical generation of acyl and carbamoyl (B1232498) radicals from their corresponding chlorides and anhydrides using low-energy photons. rsc.org It is conceivable that under certain conditions, the amide bond in this compound could undergo photochemical cleavage.

The methoxy (B1213986) group on the benzene (B151609) ring may also influence the photochemical stability and reactivity of the compound. Electron-donating groups like methoxy can affect the energy levels of the excited states and potentially influence the pathways of photochemical decay.

Further research, including detailed photostability studies and investigation of the products formed upon irradiation, would be necessary to fully elucidate the photochemical transformations of this compound.

Analytical Methodologies for Chemical Characterization Non Clinical Contexts

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for the separation and purity assessment of synthesized chemical compounds. The choice of technique depends on the compound's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile, thermally labile compounds like [(3-Methoxybenzoyl)amino]urea. A reversed-phase HPLC method is typically suitable for this analysis, separating the target compound from starting materials, by-products, and degradation products. google.comsielc.com

The method's principle involves partitioning the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks. An internal standard may also be used for precise quantification. google.com

A typical HPLC system for this purpose would consist of a C18 stationary phase column, with a mobile phase of methanol (B129727) or acetonitrile (B52724) and water. google.comsielc.com An ultraviolet (UV) detector is effective for detection, given the chromophoric nature of the methoxybenzoyl group.

Table 1: Example HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Expected Retention Time ~5.8 min

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility and potential for thermal degradation at the high temperatures required for vaporization. Urea (B33335) and its derivatives often decompose rather than volatilize. google.com

For GC analysis to be feasible, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This can be achieved by reacting the -NH groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an acylating agent. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. nih.govnih.gov The method involves converting urea into ammonia (B1221849), which is then derivatized for detection. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions in real-time. researchgate.net During the synthesis of this compound from precursors like 3-methoxybenzoyl chloride and aminourea, TLC can be used to track the consumption of reactants and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate and hexane. The separated spots are visualized, typically under UV light at 254 nm, where the aromatic benzoyl group will absorb. The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, identified by its unique retention factor (Rf) value.

Table 2: TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl Acetate:Hexane (70:30 v/v)
Visualization UV lamp (254 nm)
Rf (Reactant 1) ~0.85 (e.g., 3-methoxybenzoyl chloride)
Rf (Reactant 2) ~0.10 (e.g., aminourea)
Rf (Product) ~0.50 (this compound)

Quantitative Spectroscopic Methods for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for determining the concentration of this compound in solution, particularly in contexts like industrial process monitoring or dissolution testing (not in biological fluids). The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The presence of the methoxybenzoyl chromophore in the molecule results in strong UV absorbance. A wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Thermal Analysis Techniques (e.g., TGA, DSC for decomposition behavior and phase transitions)

Thermal analysis techniques provide critical information about the material's thermal stability, decomposition profile, and phase transitions. unimelb.edu.aunetzsch.comredalyc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. unimelb.edu.au For this compound, a TGA scan would reveal its decomposition temperature, indicated by a significant mass loss. A stable compound will show a flat baseline until the onset of decomposition. netzsch.com The thermal decomposition of urea, a related compound, begins around 150°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. unimelb.edu.au A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Other thermal events, such as crystallization or glass transitions, can also be identified. netzsch.comnetzsch.com

Table 3: Hypothetical Thermal Analysis Data for this compound

AnalysisParameterResult
DSC Melting Point (Onset)~185°C
Melting Point (Peak)~188°C
TGA Onset of Decomposition~220°C
Mass Loss at 300°C~45%

Solid-State NMR for Polymorphism and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid-state structure of materials. nih.govresearchgate.net It is particularly valuable for identifying and distinguishing between different crystalline forms (polymorphs) and amorphous forms of a compound. irispublishers.com

Polymorphs have the same chemical composition but different crystal lattice arrangements. These structural differences lead to distinct local chemical environments for the nuclei (e.g., ¹³C), resulting in different chemical shifts in the SSNMR spectrum. irispublishers.com The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiment is commonly used. It provides high-resolution spectra of solid samples, allowing for the identification of individual carbon atoms in the molecule. irispublishers.com

By comparing the ¹³C CPMAS spectrum of a sample of this compound to reference spectra of known polymorphs, one can determine the polymorphic form present. Amorphous material, lacking long-range order, will typically produce broader peaks compared to the sharp signals of a crystalline form. SSNMR can also be used to quantify the relative amounts of different forms in a mixture. researchgate.netrsc.org

Table 4: Hypothetical ¹³C SSNMR Chemical Shifts for Two Polymorphs of this compound

Carbon AtomForm A (ppm)Form B (ppm)
C=O (Urea) 158.2159.5
C=O (Benzoyl) 167.1166.4
C-O (Methoxy) 55.856.1
Aromatic C1 131.5131.9
Aromatic C2 113.8113.2
Aromatic C3 160.1160.7
Aromatic C4 119.5119.0
Aromatic C5 129.9130.3
Aromatic C6 122.4122.8

Cheminformatics and Database Integration for Chemical Structure Information

The unique identity of this compound is captured through a variety of standardized chemical identifiers. These identifiers provide unambiguous representations of the molecule's structure, enabling its linkage across different databases and software tools. Key identifiers for this compound include its IUPAC name, 3-methoxybenzoylurea, and its CAS Registry Number, 65944-06-1.

Further computational representations are provided by the Simplified Molecular Input Line Entry System (SMILES) string, C1=CC(=CC(=C1)OC)C(=O)NC(=O)N, and the more comprehensive International Chemical Identifier (InChI), InChI=1S/C9H10N2O3/c1-14-7-4-2-3-6(5-7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13). The hashed version of the InChI, known as the InChIKey (LHYOMJKNCDHFNQ-UHFFFAOYSA-N), serves as a compact and unique digital fingerprint for the compound, facilitating efficient database searching and indexing.

These varied identifiers are crucial for integrating this compound into the broader cheminformatics landscape. They allow researchers to locate and cross-reference information about the compound in major chemical databases such as PubChem (CID: 133261) and the Chemical Abstracts Service (CAS).

The table below summarizes the key chemical identifiers for this compound, providing a snapshot of its digital identity.

Identifier TypeIdentifier
IUPAC Name3-methoxybenzoylurea
CAS Registry Number65944-06-1
PubChem CID133261
SMILESC1=CC(=CC(=C1)OC)C(=O)NC(=O)N
InChIInChI=1S/C9H10N2O3/c1-14-7-4-2-3-6(5-7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)
InChIKeyLHYOMJKNCDHFNQ-UHFFFAOYSA-N

Beyond simple identification, cheminformatics provides a suite of computed properties that predict the physicochemical behavior of this compound. These properties are calculated from the compound's 2D and 3D structures and are instrumental in preliminary assessments of its potential as a drug candidate or in other applications.

Key computed properties for this compound include a molecular weight of 194.19 g/mol and an XLogP3 value of 0.8. The XLogP3 value, a measure of lipophilicity, suggests a moderate degree of solubility in both polar and nonpolar environments. The compound's hydrogen bonding capacity is characterized by a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. These values are critical in understanding the molecule's potential interactions with biological targets.

Further structural and topological characteristics are described by properties such as the topological polar surface area (TPSA) of 78.49 Ų, which is often correlated with a molecule's ability to permeate cell membranes. The compound has a rotatable bond count of 3, indicating a degree of conformational flexibility.

The following table details the key computed physicochemical properties of this compound, offering valuable insights into its predicted behavior.

PropertyValue
Molecular Weight194.19 g/mol
XLogP30.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass194.069142 g/mol
Monoisotopic Mass194.069142 g/mol
Topological Polar Surface Area78.49 Ų
Heavy Atom Count14
Formal Charge0
Complexity251
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

The integration of these identifiers and computed properties into public and proprietary databases is a cornerstone of modern drug discovery and chemical research. It allows for the rapid searching of vast chemical libraries, the development of structure-activity relationship (SAR) models, and the in silico prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, this digital footprint is the key to unlocking its potential and understanding its place within the broader chemical universe.

Future Research Directions and Potential As a Chemical Scaffold

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of urea (B33335) derivatives has traditionally relied on reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.govrsc.org Future research must prioritize the development of novel and sustainable synthetic routes to produce [(3-Methoxybenzoyl)amino]urea and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: The development of environmentally benign synthetic methods is crucial. This includes exploring solvent-free reaction conditions, utilizing water as a solvent, and employing energy-efficient techniques like microwave-assisted synthesis. rsc.orgacs.org Strategies aimed at producing "green urea" from captured carbon dioxide and green ammonia (B1221849) could provide a sustainable blueprint for the synthesis of its derivatives. rsc.orgnih.govureaknowhow.comspringernature.com

Catalytic Methods: Research into catalytic systems that avoid hazardous reagents is a high-priority area. This could involve oxidative carbonylation reactions or the use of novel catalysts that enable the direct and efficient coupling of 3-methoxybenzoic acid derivatives with urea precursors. researchgate.net

One-Pot and Multi-Component Reactions: Designing one-pot or multi-component reactions can significantly improve process efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification. tandfonline.com A future goal would be to develop a streamlined, multi-component strategy to assemble the this compound scaffold from simple, readily available starting materials.

Advanced Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to unlocking its full potential. A synergistic approach, combining computational modeling with experimental validation, will be essential.

Future research should focus on:

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to analyze the molecule's electronic structure, conformation, and potential energy surfaces. These studies can predict how the meta-positioned methoxy (B1213986) group influences the electron distribution across the benzoyl ring and the hydrogen-bonding capabilities of the urea moiety. Computational tools are increasingly vital in rational drug design and can help predict binding modes and energies with biological targets. openmedicinalchemistryjournal.combeilstein-journals.org

Experimental Validation: The predictions from computational studies must be validated through experimental techniques. X-ray crystallography can provide precise information on the solid-state conformation and intermolecular interactions. Spectroscopic methods like NMR and FTIR can probe the compound's structure and hydrogen-bonding behavior in solution. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry, SAR studies are critical. By synthesizing a library of analogues with systematic modifications to the this compound scaffold, researchers can identify key structural features responsible for biological activity. nih.govnih.govkoreascience.kracs.org For instance, studies on other benzoylurea (B1208200) derivatives have shown that substitutions on the phenyl ring can dramatically enhance anticancer activity. acs.org

This integrated approach will provide a robust framework for predicting the behavior of this compound and for the rational design of new, functional derivatives.

Exploration of New Chemical Transformations and Derivative Design

The this compound scaffold is a versatile template for creating diverse molecular architectures with novel properties. mdpi.comnih.gov Its potential as a "privileged scaffold" in medicinal chemistry warrants extensive exploration. frontiersin.org

Future research directions in this area include:

Scaffold Hopping and Derivatization: Systematic modification of the core structure can lead to new compounds with tailored properties. This includes altering the position or nature of substituents on the benzoyl ring, N-alkylation or N-arylation of the urea group, and bioisosteric replacement of the urea or benzoyl moieties. Studies on related aryl ureas have shown that such modifications can yield potent inhibitors for targets like VEGFR-2 and PD-L1. mdpi.comnih.gov

Medicinal Chemistry Applications: Benzoylurea derivatives have shown promise as anticancer agents. nih.govkoreascience.krworktribe.comnih.govwisdomlib.org Future work could involve designing and synthesizing libraries of this compound analogues for screening against various biological targets, such as protein kinases or the BCL-2 family of proteins. frontiersin.orgnih.gov The introduction of specific functional groups can enhance properties like lipophilicity and electronic character, potentially improving efficacy and selectivity. wisdomlib.org

Agrochemical Development: The benzoylurea class is well-known for its insecticidal properties, primarily through the inhibition of chitin (B13524) synthesis. nih.govmdpi.com Research could explore whether this compound or its derivatives exhibit useful agrochemical activity, potentially leading to new, more effective, and environmentally milder pesticides.

Utilization of this compound as a Building Block in Complex Organic Synthesis

Beyond its direct applications, this compound can serve as a versatile building block for the construction of more complex molecules. semanticscholar.orgchimicatechnoacta.ru Its bifunctional nature—containing both a modifiable aromatic ring and a reactive urea group—makes it a valuable synthetic intermediate.

Potential future applications include:

Polymer Chemistry: The urea group can participate in polymerization reactions to form polyureas, a class of polymers with important material properties. The benzoyl moiety can be used to tune the properties of the resulting polymer, such as thermal stability and solubility.

Macrocycle and Heterocycle Synthesis: The compound can be incorporated into macrocyclic structures or used as a precursor for the synthesis of various heterocyclic systems. The urea functionality can act as a linker or be transformed into part of a heterocyclic ring. researchgate.net

Combinatorial Chemistry: this compound is an ideal candidate for use in combinatorial chemistry to generate large libraries of compounds for high-throughput screening in drug discovery. nih.govnih.gov Its structure allows for the easy introduction of diversity at multiple points.

Investigation of Non-Covalent Interactions for Supramolecular Assembly and Materials Science Applications

The ability of the urea group to form strong, directional, and predictable hydrogen bonds makes it an excellent motif for designing self-assembling systems. aalto.fitue.nl The study of these non-covalent interactions in this compound can open doors to new applications in supramolecular chemistry and materials science.

Future research in this domain should investigate:

Self-Assembly and Gelation: Research into the self-assembly properties of this compound could reveal its potential to form supramolecular structures such as fibers, tapes, or sheets. This could lead to the development of organogels or hydrogels with tunable properties. nih.govresearchgate.net The interplay between the hydrogen bonding of the urea group and π-π stacking of the benzoyl ring will be critical to these assemblies.

Crystal Engineering: By understanding and controlling the non-covalent interactions, it may be possible to engineer crystalline materials with specific architectures and properties. This has applications in areas such as nonlinear optics and host-guest chemistry.

Stimuli-Responsive Materials: Supramolecular assemblies are often responsive to external stimuli like temperature, light, or chemical analytes. nih.govresearchgate.net Future studies could explore the development of this compound-based materials that change their properties in response to specific triggers, making them suitable for use in sensors or smart materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(3-Methoxybenzoyl)amino]urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 3-methoxybenzoyl chloride with aminourea derivatives in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Catalytic bases like N,N-diisopropylethylamine (DIPEA) are used to deprotonate intermediates . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperatures (e.g., 45–60°C) to enhance yields . Purification typically involves column chromatography with gradients of hexane/ethyl acetate or ethanol .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and urea NH protons (δ ~8–10 ppm) to confirm substitution patterns .
  • Melting Point : Compare observed values (e.g., 217–220°C) with literature to assess purity .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z = 237.1 for [M+H]+).
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. How can researchers ensure compound stability during storage?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the urea moiety. Pre-dry solvents used in synthesis to minimize moisture-induced degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in this compound’s molecular conformation?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs for structure refinement . Key parameters include:

  • Dihedral Angles : Compare methoxybenzoyl and urea planes to assess steric effects.
  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H···O) to explain packing motifs .
    • Data Contradiction : If NMR suggests rotational flexibility but SCXRD shows rigidity, perform variable-temperature NMR to probe dynamic behavior .

Q. What strategies address discrepancies in reported bioactivity data for this compound analogs?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., mGlu3 receptor agonism) under standardized conditions (pH, temperature) .
  • Computational Modeling : Use molecular dynamics to predict binding affinities and compare with experimental IC50 values. Adjust force fields (e.g., TIP3P water model) to improve accuracy .
  • Meta-Analysis : Cross-reference studies for confounding variables (e.g., solvent polarity in in vitro assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodology :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with mGlu3 residues) .
  • Biological Validation : Test analogs in in vivo models (e.g., rodent behavioral assays) to correlate structural changes with efficacy .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure this compound?

  • Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during urea bond formation to enhance enantiomeric excess (ee) .

Data Presentation Guidelines

  • Tables : Include columns for reaction yields, melting points, and spectroscopic data (e.g., NMR shifts) .
  • Figures : Plot dose-response curves or crystallographic structures with hydrogen bonds highlighted .
  • Statistical Analysis : Apply ANOVA to compare bioactivity across analogs, reporting p-values and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.